molecular formula C11H18N2 B2450807 N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine CAS No. 1250716-30-3

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine

Cat. No.: B2450807
CAS No.: 1250716-30-3
M. Wt: 178.279
InChI Key: IDJNUGNVNFVNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine: is an organic compound belonging to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and an amine group at the 2-position, which is further substituted with a 2,2-dimethylpropyl group

Scientific Research Applications

Chemistry:

    Catalysis: N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Polymer Science: The compound can be incorporated into polymer backbones to modify their properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of certain proteins or pathways.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or mechanical properties.

    Agriculture: It may find applications in the development of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine typically begins with commercially available 6-methylpyridin-2-amine.

    Alkylation Reaction: The primary synthetic route involves the alkylation of 6-methylpyridin-2-amine with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

    N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine: Similar in structure but lacks the pyridine ring.

    6-methylpyridin-2-amine: Lacks the 2,2-dimethylpropyl group.

Uniqueness: N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine is unique due to the combination of the pyridine ring and the bulky 2,2-dimethylpropyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-6-5-7-10(13-9)12-8-11(2,3)4/h5-7H,8H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJNUGNVNFVNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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